Norcisapride
Overview
Description
Norcisapride is a metabolite of cisapride, a compound known for its gastrointestinal prokinetic properties.
Preparation Methods
The preparation of norcisapride involves the biotransformation of cisapride. This process is mediated by the cytochrome P450 enzyme CYP3A4. The synthetic route typically involves the conversion of cisapride to this compound under specific conditions that facilitate the enzymatic reaction . Industrial production methods for this compound are not extensively documented, but the process generally follows the principles of organic synthesis involving the use of appropriate reagents and catalysts to achieve the desired transformation.
Chemical Reactions Analysis
Norcisapride undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by the cytochrome P450 enzyme CYP3A4, which converts cisapride to this compound.
Substitution: this compound can participate in substitution reactions, particularly involving the aromatic rings. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cisapride primarily yields this compound .
Scientific Research Applications
Norcisapride has several scientific research applications, including:
Mechanism of Action
Norcisapride exerts its effects through the stimulation of serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system. This action enhances gastrointestinal motility by increasing the tone and amplitude of gastric contractions, relaxing the pyloric sphincter, and promoting peristalsis in the duodenum and jejunum .
Comparison with Similar Compounds
Norcisapride is similar to other compounds in the diphenylpyrrole class, such as cisapride and its other metabolites. this compound is unique in its specific interaction with the cytochrome P450 enzyme CYP3A4, which distinguishes it from other related compounds . Similar compounds include:
Cisapride: The parent compound from which this compound is derived.
3-Fluoro-4-hydroxycisapride: Another metabolite of cisapride.
4-Fluoro-2-hydroxycisapride: A metabolite formed alongside this compound during the biotransformation of cisapride.
This compound’s unique metabolic pathway and its specific interactions with cytochrome P450 enzymes highlight its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870220 | |
Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84946-16-7 | |
Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84946-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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